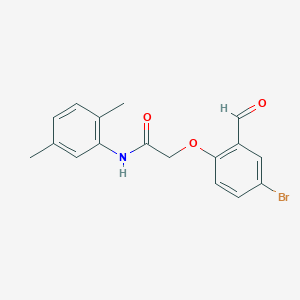

2-(4-bromo-2-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide

Description

2-(4-Bromo-2-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide is a phenoxyacetamide derivative characterized by a brominated and formylated phenoxy ring linked to an acetamide moiety substituted with a 2,5-dimethylphenyl group.

Properties

IUPAC Name |

2-(4-bromo-2-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrNO3/c1-11-3-4-12(2)15(7-11)19-17(21)10-22-16-6-5-14(18)8-13(16)9-20/h3-9H,10H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCRMIWGHSZVQLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)COC2=C(C=C(C=C2)Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

Bromination: The starting material, 2-formylphenol, undergoes bromination to introduce the bromo group at the 4-position.

Esterification: The brominated product is then esterified with chloroacetic acid to form the corresponding ester.

Amidation: The ester is subsequently reacted with 2,5-dimethylaniline to form the final acetamide product.

The reaction conditions for these steps often involve the use of solvents such as dichloromethane or ethanol, and catalysts like sulfuric acid or hydrochloric acid to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromo group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

Reduction: Sodium borohydride in methanol at room temperature.

Substitution: Sodium thiolate in dimethyl sulfoxide (DMSO) at elevated temperatures.

Major Products

Oxidation: 2-(4-bromo-2-carboxyphenoxy)-N-(2,5-dimethylphenyl)acetamide.

Reduction: 2-(4-bromo-2-hydroxyphenoxy)-N-(2,5-dimethylphenyl)acetamide.

Substitution: 2-(4-thioether-2-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide.

Scientific Research Applications

2-(4-bromo-2-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Studies focus on its interaction with biological macromolecules and its effects on cellular processes.

Medicine: Explored as a potential lead compound for the development of new therapeutic agents. Its structural features are modified to enhance its pharmacological properties.

Industry: Utilized in the development of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications, including the production of polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromo group can participate in halogen bonding, influencing the compound’s binding affinity to its targets. The overall effect of the compound is determined by its ability to modulate specific biochemical pathways, leading to the desired biological or chemical outcome.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Phenoxyacetamide Family

a. N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (Compound 30)

- Structure: Features a fluorinated phenoxy ring with a butyryl group and an n-butyl-substituted acetamide.

- Synthesis: Produced via bromoacetyl bromide and n-butylamine (Method B) or phenolic coupling (Method C), yielding 82% with Rf = 0.32 .

- Physical Properties : Melting point = 75°C.

- Comparison : The fluorine atom (small, electronegative) and butyryl group (electron-withdrawing) contrast with the bromo and formyl groups in the target compound. Bromine’s larger atomic radius may enhance steric hindrance and intermolecular interactions compared to fluorine.

b. 2-(4-Butyryl-2-fluorophenoxy)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide (Compound 31)

- Structure : Includes a hydroxylated tertiary amine in the acetamide chain.

- Synthesis : Lower yield (54%) due to steric challenges from the 2-methylpropan-2-yl group .

- Physical Properties : Melting point = 84°C.

- Comparison : The polar hydroxyl group in Compound 31 increases solubility in polar solvents, whereas the 2,5-dimethylphenyl group in the target compound may enhance lipophilicity.

c. Phenoxyaromatic Acid Analogues (19h, 19i, 19j, 19k)

- Structure : Dibromophenyl, iodophenyl, or mixed halogen substituents on the acetamide.

- Synthesis : Yields range from 31.8% (19k) to 89.5% (19h), influenced by halogen reactivity .

- Comparison : Bromine in the target compound may offer a balance between steric bulk and electronic effects compared to iodine (larger, polarizable) or chlorine (smaller, less reactive) in these analogues.

Chloroacetamide Derivatives (Pesticide Chemicals)

a. Alachlor and Pretilachlor

- Structure : Chloroacetamides with methoxymethyl or propoxyethyl substituents.

- Use : Herbicides targeting weed control .

- Comparison : While structurally similar (acetamide core), the chloro substituent and alkoxy groups in these pesticides prioritize bioactivity in plants, unlike the bromo/formyl groups in the target compound, which may suit pharmaceutical or synthetic applications.

Crystallographic and Conformational Comparisons

a. N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide

- Structure : Nitro and sulfonyl groups introduce strong electron-withdrawing effects.

- Conformation : Nitro group induces torsional twisting in the benzene ring, affecting molecular packing .

b. 2-Chloro-N-(4-fluorophenyl)acetamide

- Structure : Simplest analogue with halogenated phenyl and chloroacetamide.

- Interactions : Intramolecular C–H···O and intermolecular N–H···O hydrogen bonds stabilize the crystal lattice .

- Comparison : The absence of a formyl group reduces opportunities for hydrogen bonding compared to the target compound.

Data Tables

Table 2: Substituent Effects on Reactivity and Properties

Research Findings and Key Insights

Synthetic Efficiency : Halogen substituents (Br, Cl, I) impact yields; bromine’s moderate reactivity may balance steric and electronic effects better than iodine .

Solubility and Bioactivity : Polar groups (e.g., hydroxyl in Compound 31) enhance aqueous solubility, while lipophilic groups (2,5-dimethylphenyl) may improve membrane permeability .

Crystallographic Behavior : Electron-withdrawing groups like nitro or formyl influence molecular packing via hydrogen bonding and torsional effects .

Biological Activity

2-(4-bromo-2-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide is an organic compound categorized under acetamides, characterized by a bromo-substituted phenoxy group and a formyl group. Its molecular formula is CHBrNO, and it has potential applications in various fields including medicinal chemistry due to its biological activity.

Chemical Structure

The structural representation of the compound can be summarized as follows:

- IUPAC Name: this compound

- Molecular Formula: CHBrNO

- SMILES Notation: CC1=CC(=C(C=C1Br)C)NC(=O)C

Synthesis

The synthesis of this compound typically involves a series of reactions:

- Bromination of 2-formylphenol to introduce the bromo group.

- Esterification with chloroacetic acid.

- Amidation with 2,5-dimethylaniline to yield the final product.

These reactions are performed under specific conditions using solvents like dichloromethane or ethanol and catalysts such as sulfuric acid or hydrochloric acid.

The biological activity of this compound is primarily attributed to its interaction with biological macromolecules. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromo group may enhance binding affinity through halogen bonding.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of phenoxy acetamides possess efficacy against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Antitumor Activity

Compounds related to this compound have been investigated for their anticancer properties. For example, structural analogs have demonstrated cytotoxic effects against cancer cell lines such as HCT-15 (colon carcinoma). The structure-activity relationship (SAR) indicates that modifications in the phenyl ring can enhance antitumor efficacy.

Case Studies

- Antimicrobial Study: A study evaluated the antibacterial activity of various substituted phenoxy acetamides against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications led to enhanced activity compared to standard antibiotics .

- Cytotoxicity Evaluation: In another investigation, a series of phenoxy derivatives were tested against multiple cancer cell lines. The data revealed that compounds with electron-donating groups exhibited higher cytotoxicity, suggesting that the presence of such groups in this compound could similarly enhance its biological activity .

Research Findings Summary Table

Q & A

Q. What are the key structural features of 2-(4-bromo-2-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide that influence its reactivity and biological activity?

The compound’s reactivity and biological activity are governed by its distinct functional groups:

- Bromine atom : Enhances electrophilic substitution potential and stabilizes intermediates in synthesis .

- Formyl group : Participates in condensation reactions (e.g., Schiff base formation) and serves as a site for derivatization .

- Phenoxy-acetamide backbone : Facilitates hydrogen bonding with biomolecular targets (e.g., enzymes) due to its planar structure .

- 2,5-Dimethylphenyl group : Modulates lipophilicity, influencing membrane permeability and pharmacokinetics .

Methodological Insight : Use spectroscopic techniques (e.g., NMR, FT-IR) to map electronic interactions between functional groups and target proteins .

Q. What synthetic routes are commonly employed for preparing this compound, and what are their respective yields and limitations?

Synthesis typically involves multi-step reactions:

Friedel-Crafts acylation : To introduce the acetamide moiety.

Nucleophilic substitution : For bromine incorporation under controlled pH (e.g., using NaBr/H₂SO₄) .

Oxidation of methyl groups : To generate the formyl substituent (e.g., using KMnO₄ in acidic conditions) .

| Reaction Step | Reagents/Conditions | Yield (%) | Limitations |

|---|---|---|---|

| Acylation | Acetic anhydride, AlCl₃ | 65–70 | Side-product formation due to over-acylation |

| Bromination | NaBr, H₂SO₄, 80°C | 50–60 | Requires strict temperature control to avoid debromination |

| Oxidation | KMnO₄, H₂SO₄ | 40–50 | Risk of over-oxidation to carboxylic acid |

Optimization Tip : Use column chromatography for purification to isolate intermediates with >90% purity .

Q. How is the compound’s preliminary biological activity screened in vitro?

- Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates to quantify IC₅₀ values .

- Cell viability assays : Employ MTT/XTT protocols on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .

- Binding studies : Use surface plasmon resonance (SPR) to measure affinity for receptors (e.g., GPCRs) .

Data Interpretation : Compare results with structurally similar compounds (e.g., 2-(4-chlorophenoxy)-N-phenylacetamide) to identify activity trends linked to functional groups .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of the formyl group introduction?

- Temperature modulation : Conduct oxidation at 50–60°C to minimize side reactions .

- Catalyst screening : Test MnO₂ or CrO₃ as alternatives to KMnO₄ for selective oxidation .

- Solvent optimization : Use dichloromethane (DCM) to stabilize the formyl intermediate .

Validation : Monitor reaction progress via TLC and confirm product purity through HPLC (C18 column, acetonitrile/water gradient) .

Q. How can contradictions in reported biological activities across studies be resolved?

Contradictions often arise from variations in assay conditions or impurity profiles. Strategies include:

- Standardized protocols : Adopt uniform cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) .

- Impurity profiling : Use LC-MS to identify and quantify by-products (e.g., de-brominated analogs) that may skew activity data .

- Mechanistic studies : Perform kinetic assays (e.g., time-dependent inhibition) to distinguish direct target effects from off-target interactions .

Case Study : A 2025 study resolved discrepancies in enzyme inhibition by correlating activity with the compound’s conformational stability in solution (via NMR spectroscopy) .

Q. What computational methods are suitable for predicting binding interactions with enzyme targets?

- Molecular docking : Use AutoDock Vina to model binding poses with homology-modeled enzymes (e.g., COX-2) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-enzyme complexes .

- QSAR modeling : Train models on datasets of analogous acetamides to predict bioactivity against novel targets .

Validation : Cross-check computational predictions with experimental SPR or ITC data to refine force field parameters .

Q. What strategies mitigate degradation during long-term stability studies?

- Storage conditions : Store at –20°C in amber vials under inert gas (argon) to prevent photodegradation and oxidation .

- Lyophilization : Improve shelf life by lyophilizing the compound with cryoprotectants (e.g., trehalose) .

- Degradation analysis : Use accelerated stability testing (40°C/75% RH for 6 months) and identify degradants via LC-QTOF-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.